molecular formula C22H17F3N2O2S B2883326 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 955688-87-6

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2883326
CAS RN: 955688-87-6
M. Wt: 430.45
InChI Key: CWNZVSBGOKEDEO-UHFFFAOYSA-N
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Description

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H17F3N2O2S and its molecular weight is 430.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Thiophene Benzamide Frameworks : An iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling reaction of primary benzamides with thiophenes provides a rapid pathway to thiophene benzamide skeletons, crucial for pharmaceutical and advanced material development (Tan, Ran, & You, 2018).

  • Structural Studies of Thiophene Carboxamides : The structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline, was determined using single-crystal X-ray and characterized by 1HNMR and Mass spectroscopy, emphasizing its importance in structural chemistry (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Chemical Properties and Reactions

  • Cobalt-Catalyzed Carbonylation of Aminoquinoline Benzamides : Research on direct carbonylation of aminoquinoline benzamides using cobalt catalysis demonstrates the chemical versatility of these compounds. The process involves oxygen from air as an oxidant and results in the formation of imides, showcasing the reactivity of similar structures (Grigorjeva & Daugulis, 2014).

  • Flash Vacuum Pyrolysis of Hexahydroquinazolin-4(1H)-ones : Studies on the flash vacuum pyrolysis of hexahydroquinazolin-4(1H)-ones, which are structurally related, show ring opening and aromatization reactions, indicating the thermal behavior and stability of such compounds (Peláez, Szakonyi, Fülöp, & Yranzo, 2008).

Application in Organic Light-Emitting Diode (OLED)

  • Phosphorescence Studies in OLED : Homoleptic cyclometalated iridium complexes, incorporating similar thiophene-based structures, have been studied for their phosphorescence properties. These complexes show high efficiency in red phosphorescence, making them applicable in OLED technology (Tsuboyama et al., 2003).

properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2S/c23-22(24,25)17-4-1-3-15(11-17)20(28)26-18-7-6-14-8-9-27(13-16(14)12-18)21(29)19-5-2-10-30-19/h1-7,10-12H,8-9,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNZVSBGOKEDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

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